Dopamine D3 Receptor Affinity: The Elaborated Core Demonstrates Sub-nanomolar Potency, a Critical Benchmark for CNS Drug Discovery
While 5-Boc-hexahydropyrrolo[3,4-b]pyrrole itself lacks direct biological activity data, its fully elaborated derivative (Example 23 in US10273244) exhibits a high affinity for the human dopamine D3 receptor (Ki = 0.871 nM). This represents a significant improvement over the dopamine D2 receptor affinity (Ki = 10 nM) of a related scaffold (BDBM50347560) [1]. This class-level inference highlights the scaffold's potential for achieving D3 vs. D2 selectivity, a key metric in antipsychotic drug development [2].
| Evidence Dimension | Binding Affinity (Ki) to Dopamine Receptors |
|---|---|
| Target Compound Data | Ki = 0.871 nM for human dopamine D3 receptor (derived from a substituted hexahydropyrrolo[3,4-b]pyrrole) |
| Comparator Or Baseline | Ki = 10 nM for rat dopamine D2 receptor (from a different hexahydropyrrolo[3,4-b]pyrrole derivative, BDBM50347560) |
| Quantified Difference | ~11.5-fold higher affinity (lower Ki) for D3 vs. D2 |
| Conditions | Inhibition assay using human D3 receptor; Displacement of [³H]raclopride from rat D2 receptor expressed in CHOK1 cells |
Why This Matters
Demonstrates the scaffold's ability to be optimized for high D3 affinity, which is crucial for developing therapeutics with improved efficacy and reduced side effects in psychiatric and neurological disorders.
- [1] Micheli, F.; Cremonesi, S.; Semeraro, T.; Tarsi, L. Substituted hexahydropyrrolo[3,4-b]pyrroles and hexahydrocyclopenta[c]pyrroles as dopamine receptor modulators. US Patent US10273244, 2019. BindingDB Entry BDBM382188. View Source
- [2] BindingDB Entry BDBM50347560. Ki = 10 nM for rat D2 receptor. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50347560. View Source
